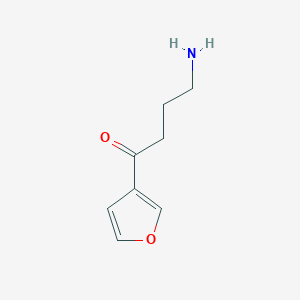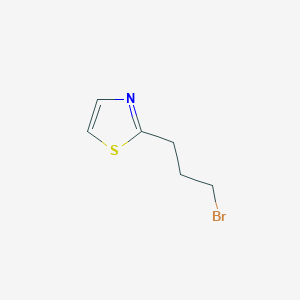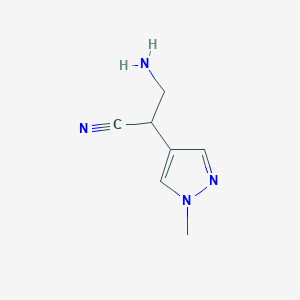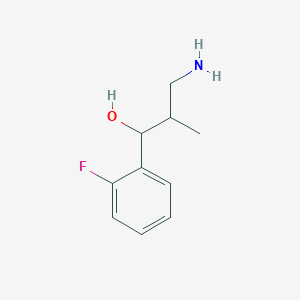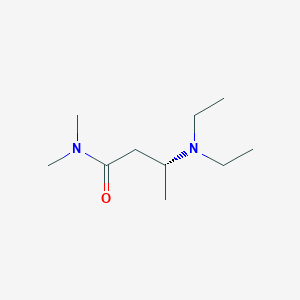
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a diethylamino group and a dimethylbutanamide moiety
Preparation Methods
The synthesis of (3R)-3-(Diethylamino)-N,N-dimethylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of a suitable butanamide precursor with diethylamine under controlled conditions. The reaction typically requires the use of a catalyst and may be carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction reactions may include corresponding alcohols or amines.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, leading to the formation of various substituted derivatives. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Scientific Research Applications
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (3R)-3-(Diethylamino)-N,N-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3R)-3-(Diethylamino)-N,N-dimethylbutanamide can be compared with other similar compounds, such as:
- (3R)-N-[3-(diethylamino)propyl]-1-(1-ethyl-1H-1,3-benzodiazol-2-yl)piperidine-3-carboxamide
- (3R,4S)-N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(3R)-3-(diethylamino)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C10H22N2O/c1-6-12(7-2)9(3)8-10(13)11(4)5/h9H,6-8H2,1-5H3/t9-/m1/s1 |
InChI Key |
ALOGHKDYIOVPPR-SECBINFHSA-N |
Isomeric SMILES |
CCN(CC)[C@H](C)CC(=O)N(C)C |
Canonical SMILES |
CCN(CC)C(C)CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


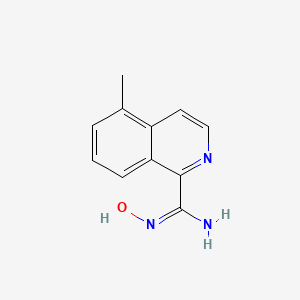
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
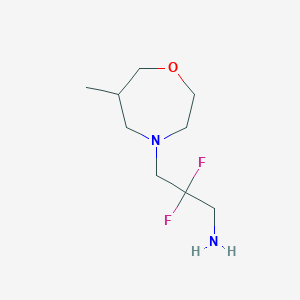
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
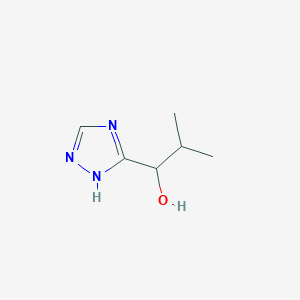
![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
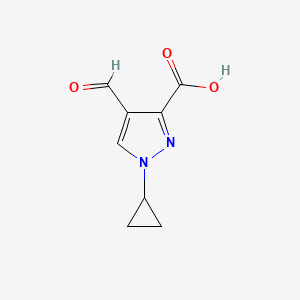
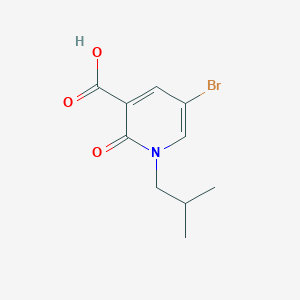

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
